Cas no 24870-39-1 (Coenzyme A, S-pentadecanoate)

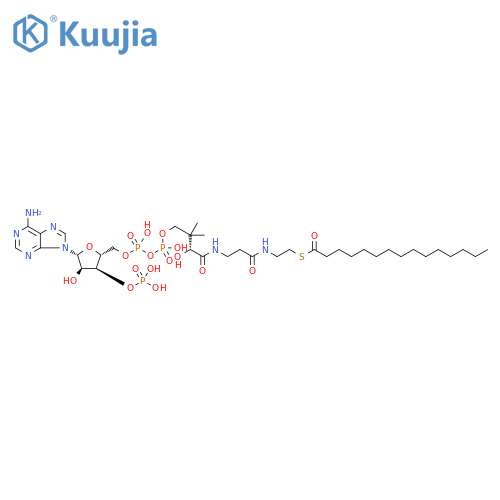

Coenzyme A, S-pentadecanoate structure

商品名:Coenzyme A, S-pentadecanoate

Coenzyme A, S-pentadecanoate 化学的及び物理的性質

名前と識別子

-

- pentadecanoyl Coenzyme A

- Pentadecanoyl Coenzyme A Sodium Salt

- Pentadecanoyl Coenzy

- adenosine, 5'-O-[hydroxy[[hydroxy[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[[2-[(1-oxopentadecyl)thio]ethyl]amino]propyl]amino]butyl]oxy]phosphinyl]oxy]phosphinyl]-, 3'-(dihydrogen phosphate), ion(2-)

- Pentadecanoyl-CoA

- Pentadecanoyl coenzyme A

- Pentadecanethioic acid, S-ester with coenzyme A (8CI)

- Coenzyme A, S-pentadecanoate

- Pentadecanoyl-CoA

- G91475

- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] pentadecanethioate

- CS-0857326

- S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) pentadecanethioate

- SCHEMBL4293513

- 24870-39-1

- pentadecanoyl Coenzyme A (ammonium salt)

- CHEBI:74574

- HY-154923

- pentadecanoyl-coenzyme A

- 3'-phosphoadenosine 5'-(3-{(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[(3-oxo-3-{[2-(pentadecanoylsulfanyl)ethyl]amino}propyl)amino]butyl} dihydrogen diphosphate)

- PubChem CID: 22833666; (Acyl-CoA); [M+H]+;

- Q27144751

-

- インチ: 1S/C36H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-27(45)64-20-19-38-26(44)17-18-39-34(48)31(47)36(2,3)22-57-63(54,55)60-62(52,53)56-21-25-30(59-61(49,50)51)29(46)35(58-25)43-24-42-28-32(37)40-23-41-33(28)43/h23-25,29-31,35,46-47H,4-22H2,1-3H3,(H,38,44)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t25-,29-,30-,31+,35-/m1/s1

- InChIKey: VLBCUOVMSMAIJC-VTINEICCSA-N

- ほほえんだ: O[C@@H]1[C@@H]([C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCC)O[C@H]1N1C=NC2=C(N=CN=C12)N)OP(O)(O)=O

計算された属性

- せいみつぶんしりょう: 991.32922577g/mol

- どういたいしつりょう: 991.32922577g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 39

- 回転可能化学結合数: 9

- 複雑さ: 794

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 389Ų

- 互変異性体の数: 6

Coenzyme A, S-pentadecanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-479015-1mg |

Pentadecanoyl Coenzyme A, |

24870-39-1 | 1mg |

¥3234.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-479015-1 mg |

Pentadecanoyl Coenzyme A, |

24870-39-1 | 1mg |

¥3,234.00 | 2023-07-10 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 870715P-5MG |

15:0 Coenzyme A |

24870-39-1 | 5mg |

¥3995.74 | 2023-11-02 |

Coenzyme A, S-pentadecanoate 関連文献

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

24870-39-1 (Coenzyme A, S-pentadecanoate) 関連製品

- 1264-52-4(Octanoyl Coenzyme A)

- 1763-10-6(Coenzyme A, S-hexadecanoate)

- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))

- 102029-73-2(Acetyl Coenzyme A trisodium)

- 108347-97-3(Succinyl Coenzyme A Sodium)

- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))

- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)

- 85-61-0(Coenzyme A)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量